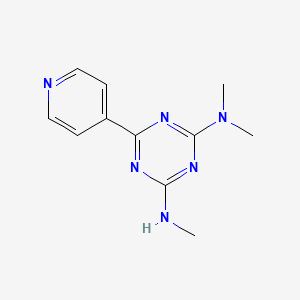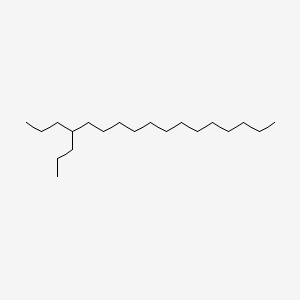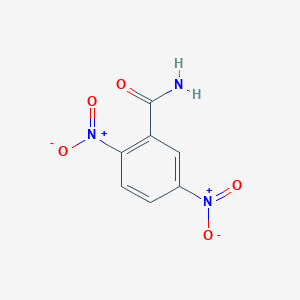
3,4-Diphenyl-1H-2-benzopyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Diphenyl-1H-isochromene is a heterocyclic compound that belongs to the class of isochromenes Isochromenes are bicyclic structures consisting of a benzene ring fused to a pyran ring This compound is characterized by the presence of two phenyl groups attached to the 3rd and 4th positions of the isochromene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-diphenyl-1H-isochromene typically involves cyclization reactions. One common method is the intramolecular cyclization of allyl ether-tethered ynamides under metal-free conditions . This reaction proceeds through an alkoxylation-initiated cascade cyclization, yielding highly functionalized isochromanones. The reaction conditions are generally mild, and the yields are good to excellent.
Industrial Production Methods: While specific industrial production methods for 3,4-diphenyl-1H-isochromene are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the synthetic route.
化学反応の分析
Types of Reactions: 3,4-Diphenyl-1H-isochromene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl rings or the isochromene core.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products: The major products depend on the type of reaction. For example, oxidation can yield 3,4-diphenylisochromanone, while reduction can produce 3,4-diphenyl-1,2-dihydroisochromene.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 3,4-diphenyl-1H-isochromene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
類似化合物との比較
2H-Chromene: Another type of chromene with different substitution patterns.
4H-Chromene: Similar structure but with variations in the position of the oxygen atom.
1H-Isochromene: A structural isomer with the oxygen atom in a different position.
Uniqueness: 3,4-Diphenyl-1H-isochromene is unique due to the specific placement of the phenyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials.
特性
CAS番号 |
54193-70-3 |
|---|---|
分子式 |
C21H16O |
分子量 |
284.3 g/mol |
IUPAC名 |
3,4-diphenyl-1H-isochromene |
InChI |
InChI=1S/C21H16O/c1-3-9-16(10-4-1)20-19-14-8-7-13-18(19)15-22-21(20)17-11-5-2-6-12-17/h1-14H,15H2 |
InChIキー |
PZJFTIORBSXUJU-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C(=C(O1)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


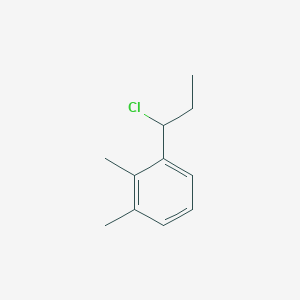
![4-[Di(propan-2-yl)amino]pyrido[1,2-a]pyrimidin-2-one](/img/structure/B14010889.png)
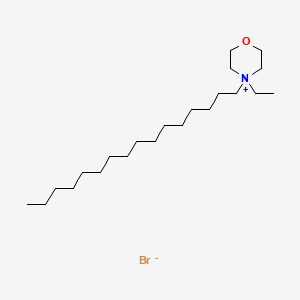
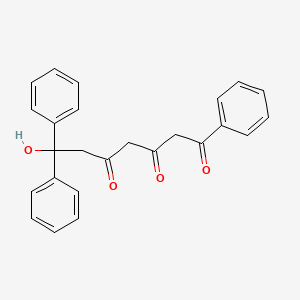
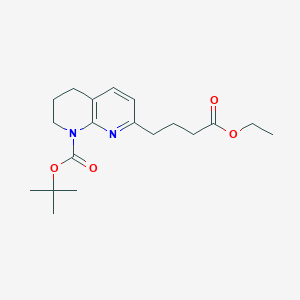
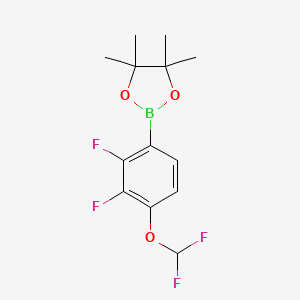

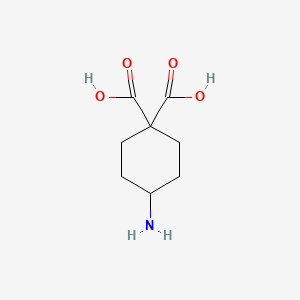
![ethyl 4-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate](/img/structure/B14010912.png)
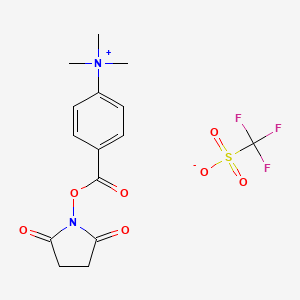
![2-[Ethyl-[(4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl]amino]ethanol;hydrochloride](/img/structure/B14010922.png)
